molecular formula C13H11NO3 B1618724 (2-Nitrophenyl)(phenyl)methanol CAS No. 5176-12-5

(2-Nitrophenyl)(phenyl)methanol

Cat. No.: B1618724
CAS No.: 5176-12-5
M. Wt: 229.23 g/mol
InChI Key: AIHHQWUKHCUKLJ-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H11NO3 It consists of a phenyl group and a 2-nitrophenyl group attached to a central methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)(phenyl)methanol typically involves the reaction of 2-nitrobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

    Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Grignard Reaction: The Grignard reagent is then added to 2-nitrobenzaldehyde, resulting in the formation of this compound after hydrolysis.

The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Nitrophenyl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of (2-nitrophenyl)(phenyl)ketone or (2-nitrophenyl)(phenyl)aldehyde.

    Reduction: Formation of (2-aminophenyl)(phenyl)methanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Nitrophenyl)(phenyl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenyl)methanol: Lacks the phenyl group, making it less complex.

    (2-Aminophenyl)(phenyl)methanol:

    (2-Nitrophenyl)(phenyl)ketone: The hydroxyl group is oxidized to a ketone, changing its chemical properties.

Uniqueness

(2-Nitrophenyl)(phenyl)methanol is unique due to the presence of both a nitro group and a phenyl group attached to a central methanol moiety

Properties

IUPAC Name

(2-nitrophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHHQWUKHCUKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339366
Record name (2-Nitrophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-12-5
Record name (2-Nitrophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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